molecular formula C22H16O3 B2831936 4-Benzyl-7-hydroxy-3-phenylcoumarin CAS No. 80472-58-8

4-Benzyl-7-hydroxy-3-phenylcoumarin

Cat. No.: B2831936
CAS No.: 80472-58-8
M. Wt: 328.367
InChI Key: UDGDPGYTQSJHSS-UHFFFAOYSA-N
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Description

4-Benzyl-7-hydroxy-3-phenylcoumarin (CAS 80472-58-8) is a synthetically derived small molecule based on the privileged 3-phenylcoumarin scaffold, recognized in medicinal chemistry for its versatile pharmacological potential . This compound serves as a key intermediate and biochemical tool for in-depth study of protein-drug interactions. Research into closely related 4-benzyl coumarin analogs has identified them as potent competitive inhibitors of the aromatase enzyme, a key target in estrogen receptor-positive breast cancer research, demonstrating significant suppression of cancer cell proliferation in models without cytotoxicity at therapeutic concentrations . The 7-hydroxy-3-phenylcoumarin core structure is frequently investigated for its strong binding affinity to carrier proteins like serum albumin, a critical factor influencing a compound's bioavailability, distribution, and half-life in physiological systems . Furthermore, derivatives of this scaffold exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antineurodegenerative properties, making them relevant for research in areas such as Alzheimer's and Parkinson's diseases . The compound is supplied for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-7-hydroxy-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c23-17-11-12-18-19(13-15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)22(24)25-20(18)14-17/h1-12,14,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGDPGYTQSJHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques for 4 Benzyl 7 Hydroxy 3 Phenylcoumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-benzyl-7-hydroxy-3-phenylcoumarin. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the complete atomic connectivity and stereochemistry.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The protons on the three aromatic rings (the coumarin (B35378) core, the 3-phenyl group, and the benzyl (B1604629) group) would typically resonate in the downfield region, approximately between δ 6.5 and 8.0 ppm nih.govresearchgate.netrsc.org. The specific protons on the coumarin ring at positions 5, 6, and 8 would show characteristic splitting patterns (doublets and doublet of doublets) due to coupling with their neighbors. The five protons of the 3-phenyl group and the five protons of the benzyl group's phenyl ring would likely appear as complex multiplets nih.gov.

Methylene (B1212753) Protons: The two protons of the benzyl group's methylene bridge (-CH₂-) are expected to produce a singlet at approximately δ 4.0 ppm, assuming no chiral center is nearby to induce magnetic non-equivalence researchgate.net.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) at position 7 is anticipated to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but typically falls in the range of δ 9.0 to 11.0 ppm rsc.orgrsc.org.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Benzyl -CH₂-~4.0Singlet (s)
H-5, H-6, H-86.7 - 7.8Doublet (d), Doublet of Doublets (dd)
3-Phenyl & Benzyl Phenyl Protons7.2 - 7.6Multiplet (m)
7-OH9.0 - 11.0Broad Singlet (br s)

Carbon-13 (¹³C) NMR Spectroscopy: Quaternary, Methine, Methylene, and Methyl Carbon Assignments

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom.

Carbonyl Carbon: The lactone carbonyl carbon (C-2) is the most deshielded, expected to resonate around δ 160-162 ppm nih.govresearchgate.net.

Quaternary Carbons: The spectrum would show numerous signals for the non-protonated carbons, including C-3, C-4, C-7, C-8a, C-4a, and the ipso-carbons of the phenyl and benzyl groups. These typically appear between δ 105 and 160 ppm nih.govceon.rs.

Methine Carbons: The protonated aromatic carbons (CH groups) would resonate in the range of approximately δ 100-130 ppm researchgate.net.

Methylene Carbon: The benzyl methylene carbon (-CH₂-) is expected to appear in the upfield region, around δ 30-40 ppm.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

Carbon AssignmentCarbon TypeExpected Chemical Shift (δ, ppm)
C-2Quaternary (C=O)160 - 162
C-7Quaternary (C-OH)155 - 160
C-3, C-4, C-4a, C-8aQuaternary105 - 155
Aromatic CHMethine100 - 130
Benzyl -CH₂-Methylene30 - 40

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To confirm the assignments made from 1D NMR spectra, a suite of 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. It would be crucial for confirming the connectivity between adjacent protons on the coumarin ring (e.g., H-5 with H-6) and within the phenyl substituents ceon.rs.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (e.g., from the methylene group) to its corresponding carbon signal, simplifying the assignment of the ¹³C spectrum rsc.orgresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is the key experiment for assembling the molecular fragments. For example, correlations would be expected from the methylene protons of the benzyl group to the quaternary carbons C-3, C-4, and C-4a, as well as to the ipso-carbon of its attached phenyl ring, thereby confirming the position of the benzyl group rsc.orgyoutube.com. Similarly, correlations from the protons on the 3-phenyl ring to C-3 and C-4 would establish its location.

Computational Prediction of NMR Parameters using Density Functional Theory (DFT)

In the absence of experimental data, Density Functional Theory (DFT) calculations can provide valuable predictions of NMR chemical shifts. By employing a suitable functional and basis set (e.g., B3LYP/6-311G), the geometry of this compound can be optimized, and its ¹H and ¹³C NMR chemical shifts can be calculated mdpi.com. These theoretical values, when compared against experimental data for similar known compounds, can offer a high degree of confidence in the predicted spectral features for the target molecule. Such computational studies are crucial for distinguishing between potential isomers and confirming structural assignments.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₂₂H₁₆O₃, corresponding to a molecular weight of 328.36 g/mol sigmaaldrich.comnih.gov.

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Mechanisms and Diagnostic Ions

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Molecular Ion Peak: A prominent molecular ion peak (M⁺˙) would be expected at m/z 328 researchgate.netthieme-connect.com.

Key Fragmentation Pathways:

Loss of Benzyl Group: A very common and diagnostically significant fragmentation pathway would be the cleavage of the benzylic C-C bond, resulting in the loss of a benzyl radical (•C₇H₇) and the formation of a stable cation at m/z 237 (M - 91). The benzyl cation itself would also be observed as a prominent peak at m/z 91 semanticscholar.org.

Loss of CO: Coumarins characteristically lose a molecule of carbon monoxide (CO) from the lactone ring. A peak at m/z 300 (M - 28) would be expected, corresponding to the loss of CO from the molecular ion researchgate.netsemanticscholar.org.

Retro-Diels-Alder (RDA) Fragmentation: While less common, RDA-type fragmentations of the heterocyclic ring can sometimes be observed, providing further structural clues.

A table summarizing the expected key ions in the EIMS spectrum is shown below.

m/zIon Structure / IdentityFragmentation Pathway
328[C₂₂H₁₆O₃]⁺˙ (Molecular Ion)Ionization
300[M - CO]⁺˙Loss of carbon monoxide
237[M - C₇H₇]⁺Loss of benzyl radical
91[C₇H₇]⁺Benzyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS) and Protonated Molecular Ion Formation

Electrospray Ionization (ESI) is a soft ionization mass spectrometry technique ideal for analyzing thermally unstable and large molecules, as it typically generates gas-phase ions without causing fragmentation. nih.gov In the positive ion mode, which is common for coumarin analysis, ionization generally occurs through protonation, resulting in the formation of a protonated molecular ion, denoted as [M+H]⁺. nih.govnih.gov This process allows for the accurate determination of the molecular weight of the analyte. nih.gov

For this compound, which has a molecular formula of C₂₂H₁₆O₃ and a molecular weight of 328.36 g/mol , the ESI-MS spectrum in positive ion mode would show a prominent peak at a mass-to-charge ratio (m/z) of approximately 329.37, corresponding to the [M+H]⁺ ion. sigmaaldrich.com The observation of this ion with high stability is indicative of the parent compound. nih.gov The formation of multiply charged ions is also a key feature of ESI, enabling the analysis of very high molecular weight compounds on mass spectrometers with a limited m/z range. gre.ac.uk

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Derivative Profiling

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical method that couples the separation capabilities of HPLC with the detection and structural elucidation power of tandem mass spectrometry. semanticscholar.orgscispace.com This technique is instrumental in the analysis of complex mixtures, allowing for the profiling of this compound derivatives.

The process begins with the HPLC system separating the individual derivatives based on their physicochemical properties, such as polarity. Following separation, the compounds are introduced into the mass spectrometer's ESI source for ionization. scispace.com In the first stage of mass analysis (MS1), an ion of interest, such as the [M+H]⁺ of a specific derivative, is selected. This selected precursor ion is then subjected to collision-induced dissociation (CID), where it is fragmented into smaller product ions. nih.gov The resulting fragments are analyzed in the second stage of mass analysis (MS2), generating a unique fragmentation pattern. chemguide.co.ukyoutube.com This MS/MS spectrum provides detailed structural information, acting as a fingerprint for the specific derivative and enabling its unambiguous identification within a mixture. scispace.com

Correlation of Fragmentation Processes with Electronic Charges of Atoms

The fragmentation of coumarin derivatives in mass spectrometry is not a random process but is directed by the electronic structure of the molecule. nih.govtandfonline.com Studies have established a strong correlation between the fragmentation pathways observed in mass spectra and the distribution of electronic charges on the atoms within the molecule. tandfonline.comisca.inresearchgate.net These electronic charges can be calculated using semi-empirical methods, such as the Austin Model 1 (AM1), which have proven effective in predicting fragmentation starting points and pathways. nih.govtandfonline.comisca.me

In positive mode ESI-MS, fragmentation is typically initiated at atoms bearing a high positive charge. isca.me Conversely, in electron impact mass spectrometry (EIMS), fragmentation generally begins at atoms with high negative charges. isca.me For coumarins, a common fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment ion with an m/z value of [M-28]. researchgate.net In the specific case of 4-hydroxy-3-phenylcoumarins, a characteristic fragmentation mode has been identified that leads to the formation of an aryl-ketene radical cation (Ar-C≡C=O)⁺•. nii.ac.jp By analyzing the calculated electronic charges, researchers can rationalize and predict the observed fragmentation patterns, providing deeper insight into the molecular structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies. For this compound, the key functional groups include the hydroxyl (-OH), the lactone carbonyl (C=O), the aromatic rings (C=C), and the C-O bonds.

The IR spectrum of a related coumarin, 7-hydroxy-4-methyl coumarin, shows characteristic absorption bands that can be used as a reference. researchgate.net A broad band observed in the range of 3350-3500 cm⁻¹ is typically assigned to the stretching vibration of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding. researchgate.netresearchgate.net The strong absorption peak for the lactone carbonyl (C=O) group is expected between 1650 and 1725 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations usually appear in the 1490-1630 cm⁻¹ region. researchgate.net The stretching vibrations for the C-O bonds are found in the 1100-1330 cm⁻¹ range. researchgate.net

Table 1: Expected IR Absorption Frequencies for this compound

Functional Group Bond Vibration Type Expected Frequency (cm⁻¹)
Hydroxyl O-H Stretch, H-bonded 3350 - 3500 (broad)
Lactone Carbonyl C=O Stretch 1650 - 1725 (strong)
Aromatic Ring C=C Stretch 1490 - 1630
Benzene (B151609) Ring C-H Stretch 3000 - 3100

This table is generated based on typical frequency ranges for the specified functional groups in coumarin-like structures. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. msu.edu The benzo-α-pyrone nucleus of coumarin acts as a primary chromophore, a part of the molecule responsible for its color and light absorption. researchgate.netnih.gov The absorption of energy promotes electrons from a ground state to a higher energy excited state. rsc.org The main electronic transitions observed in coumarins are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. researchgate.netuu.nl

The π → π* transitions, which are typically of high intensity, arise from the conjugated system of the coumarin ring and are often observed below 300 nm. researchgate.net The n → π* transitions, which are forbidden and thus of lower intensity, involve the non-bonding electrons of the carbonyl oxygen. researchgate.net The absorption maxima (λ_max) are sensitive to the molecular structure and the solvent environment. researchgate.netbu.edu.eg Substituents on the coumarin ring, such as the phenyl and benzyl groups in this compound, extend the conjugated π-system, which typically causes a bathochromic shift (a shift to longer wavelengths). researchgate.net Studies on 4-hydroxycoumarin (B602359) derivatives show characteristic absorption maxima in the 308-310 nm range. researchgate.net

Table 2: Typical Electronic Transitions in Coumarin Derivatives

Transition Type Involved Orbitals Relative Intensity Typical Wavelength Region
π → π* π to π* High < 300 nm

This table outlines the general electronic transitions responsible for the UV-Vis absorption spectra of coumarin compounds. researchgate.netuu.nl

Biological Activities and Molecular Mechanisms of 4 Benzyl 7 Hydroxy 3 Phenylcoumarin and Analogues in in Vitro and Cellular Models

Enzyme Inhibition Profiles and Mechanistic Elucidation

Monoamine Oxidase (MAO) Inhibition: Selectivity for MAO-A and MAO-B Isoforms

Coumarin-based compounds have been extensively investigated as inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. The selectivity for the two isoforms, MAO-A and MAO-B, is a critical determinant of their therapeutic potential.

Studies on 3-phenylcoumarin (B1362560) derivatives have revealed that substitutions on the coumarin (B35378) scaffold and the 3-phenyl ring can significantly modulate inhibitory activity and selectivity. researchgate.netscienceopen.com For instance, the presence of a phenyl group at the C-3 position has been shown to enhance MAO-B inhibition, while a phenyl group at the C-4 position tends to favor MAO-A inhibition. researchgate.netscienceopen.com

In a study of 8-bromo-6-methyl-3-phenylcoumarin (B10845828) derivatives, compounds with methoxy (B1213986) substituents on the 3-phenyl ring displayed potent MAO-B inhibitory activities in the nanomolar range, with some derivatives showing significantly higher activity and selectivity for MAO-B over MAO-A compared to the reference drug selegiline. sciforum.net For example, 8-bromo-6-methyl-3-(4'-methoxyphenyl)coumarin exhibited an IC50 of 3.23 nM for MAO-B and a selectivity index of over 30,000 against MAO-A. sciforum.net Another study highlighted a 3-(3′-bromophenyl)-6-methylcoumarin as a highly potent MAO-B inhibitor, being 140-fold more active than selegiline. nih.gov

Furthermore, research comparing 3-phenylcoumarins and 3-benzoylcoumarins indicated that the absence of a carbonyl group between the coumarin and the 3-phenyl ring favors MAO-B inhibition. nih.gov One such 3-phenylcoumarin derivative demonstrated an IC50 of 1.35 nM for MAO-B with over 74,000-fold selectivity against MAO-A. nih.gov The structural insights from these analogues suggest that the 4-benzyl-7-hydroxy-3-phenylcoumarin scaffold holds promise for the development of selective MAO inhibitors.

Table 1: MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Analogues

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Modulation

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. Coumarin derivatives have emerged as a versatile scaffold for the design of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.

A series of 3-arylcoumarins linked to an N-benzyl triazole moiety were synthesized and evaluated for their cholinesterase inhibitory activity. frontiersin.org While these compounds generally showed weak activity against AChE, they exhibited weak to moderate inhibition of BuChE. frontiersin.org The most potent BuChE inhibitor in this series, bearing a 6-nitrocoumarin moiety, had an IC50 value of 6.3 µM. frontiersin.org

In another study, coumarin-azasugar-benzyl conjugates demonstrated a significant preference for BuChE inhibition over AChE, with up to 676-fold selectivity. rsc.org The most potent of these conjugates displayed an IC50 of 74 nM for BuChE. rsc.org Furthermore, certain 3-phenylcoumarin derivatives have shown promise as dual inhibitors of AChE and MAO-B, which is a desirable characteristic for multi-target anti-Alzheimer's drugs. nih.gov For example, 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin exhibited IC50 values of 3 µM and 27 µM against AChE and MAO-B, respectively. nih.gov

The diverse substitutions on the coumarin core allow for fine-tuning of inhibitory potency and selectivity, making this class of compounds a valuable starting point for the development of new cholinesterase inhibitors.

Table 2: Cholinesterase Inhibitory Activity of Selected Coumarin Analogues

Carbonic Anhydrase (CA) Isoform Selective Inhibition (e.g., hCA IX, hCA XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and certain isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer therapies. nih.govnih.gov Coumarins represent a class of CA inhibitors with a unique mechanism, acting as prodrugs that are hydrolyzed by the esterase activity of CAs to their active 2-hydroxycinnamic acid form. nih.gov This mechanism often leads to high isoform selectivity. tandfonline.com

Studies on coumarin and psoralen (B192213) derivatives have shown that they can be selective inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with little to no activity against the ubiquitous cytosolic isoforms hCA I and II. nih.gov Some of these derivatives exhibited inhibitory activity in the low micromolar or nanomolar range. nih.gov

Specifically, a series of 7-hydroxycoumarin acetamide (B32628) derivatives were designed as selective hCA IX and hCA XII inhibitors. citedrive.com The most potent compounds in this series showed Ki values in the sub-micromolar range against these cancer-related isoforms. citedrive.com Similarly, coumarin sulfonamide derivatives have been explored, with some compounds showing potent inhibition of hCA IX and hCA XII, with Ki values in the nanomolar range. d-nb.info The ability to selectively target tumor-associated CA isoforms makes coumarin-based compounds, including the this compound scaffold, promising for the development of novel anticancer agents. researchgate.net

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Coumarin Analogues

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition and Implications

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of several diseases, including Alzheimer's disease, type II diabetes, and certain cancers. nih.govd-nb.info Consequently, the development of GSK-3β inhibitors is an active area of research.

Several studies have explored the potential of coumarin derivatives as GSK-3β inhibitors. nih.goveurekaselect.comresearchgate.net In one study, a series of eleven coumarin derivatives were synthesized and evaluated for their GSK-3β inhibitory activity. nih.goveurekaselect.com Some of these compounds were identified as promising candidates with IC50 values in the low micromolar range. nih.goveurekaselect.comresearchgate.net For instance, two derivatives showed significant inhibitory activity with IC50 values of 1.224 µM and 6.875 µM. nih.goveurekaselect.com

The inhibition of GSK-3β by these coumarin derivatives is thought to occur through interactions with key amino acid residues in the ATP-binding site of the enzyme, as suggested by molecular docking studies. nih.gov The development of potent and selective GSK-3β inhibitors from the coumarin scaffold could offer new therapeutic strategies for a variety of diseases.

Table 4: GSK-3β Inhibitory Activity of Selected Coumarin Derivatives

Aromatase Enzyme Inhibition in Estrogen-Dependent Processes

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of estrogen-dependent breast cancer. nih.gov Several coumarin derivatives have been investigated for their ability to inhibit this enzyme.

A study on a series of 21 coumarin derivatives identified 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin as a potent competitive inhibitor of aromatase with a Ki value of 84 nM. nih.govmdpi.com This compound was found to be significantly more potent than several known aromatase inhibitors. nih.govmdpi.com Structure-activity relationship studies revealed that the 3-(4'-chlorophenyl), 4-benzyl, and 7-methoxy groups are important for its inhibitory activity. nih.gov The interaction of this compound with the active site of aromatase was further confirmed by mutagenesis studies. nih.gov

Another study mentioned this compound as one of the coumarins with potential aromatase inhibitory activity. imrpress.com These findings demonstrate that the 4-benzyl-3-phenylcoumarin scaffold is a promising template for the design of novel and potent aromatase inhibitors for use in anti-cancer therapy.

Table 5: Aromatase Inhibitory Activity of Selected 4-Benzyl-3-phenylcoumarin Analogues

Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and for use in cosmetics. nih.govresearchgate.net Various 3-phenylcoumarin derivatives have been shown to possess tyrosinase inhibitory activity.

A study exploring new substitution patterns on the 3-phenylcoumarin scaffold found that several compounds exhibited inhibitory activity against tyrosinase. nih.govresearchgate.net For instance, 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin and 3-(3'-bromophenyl)-5,7-dihydroxycoumarin displayed potent tyrosinase inhibition with IC50 values of 1.05 µM and 7.03 µM, respectively. nih.govresearchgate.net These findings suggest that the 3-phenylcoumarin core, particularly with specific hydroxylation and halogenation patterns, is a promising scaffold for the development of novel tyrosinase inhibitors. The 7-hydroxy group present in this compound could contribute to its potential as a tyrosinase modulator.

Table 6: Tyrosinase Inhibitory Activity of Selected 3-Phenylcoumarin Analogues

Inhibition of Other Enzyme Targets (e.g., PI3K/Akt/mTOR Pathway, Telomerase, Protein Kinases)

Coumarins, including this compound and its analogues, have demonstrated the ability to modulate various enzymatic pathways critical to cancer cell survival and proliferation. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently overactivated in many cancers, is a key target. nih.govnih.govoaepublish.commdpi.com Inhibition of this pathway can lead to cell cycle arrest and reduced cancer cell survival. nih.govnih.gov For instance, some coumarins block the PI3K/Akt/mTOR pathway, leading to cell cycle arrest in the G1 phase. nih.gov Imperatorin, a furanocoumarin, has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in human gastric adenocarcinoma cells. frontiersin.org Similarly, a hybrid of 3-benzyl coumarin and a nitric oxide donor inhibited the expression of mTOR and the phosphorylation of mTOR and Akt in non-small-cell lung cancer cells. frontiersin.org

Telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortality, is another target of coumarin derivatives. researchgate.netglobalresearchonline.net Inhibition of telomerase is a promising strategy for cancer therapy. nih.gov Certain coumarin-pyrazoline derivatives have shown potent inhibitory activity against telomerase, with some compounds demonstrating stronger inhibition than the standard drug 5-fluorouracil. globalresearchonline.net

Various protein kinases, which are crucial regulators of cell signaling, are also inhibited by coumarin compounds. researchgate.netmdpi.com For example, a kinase assay study revealed that a synthesized N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amide, a compound with structural similarities to coumarins, exhibited good inhibitory activities against VEGFR2, ALK, AKT1, and ABL, and moderate inhibition of EGFR and PDGFR-β. nih.gov

Anti-proliferative and Apoptotic Effects in Cancer Cell Lines

Induction of Apoptosis Pathways: Caspase Activation and Mitochondrial Involvement

A significant mechanism of the anticancer activity of this compound and its analogues is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govfrontiersin.org This is often achieved through the activation of caspase-dependent pathways and the involvement of mitochondria. nih.govfrontiersin.orgtjpr.org

Coumarins can trigger the intrinsic apoptotic pathway by destabilizing the mitochondrial membrane. nih.gov This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis. nih.govnih.gov The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating mitochondrial membrane permeability. nih.govnih.gov Studies have shown that coumarins can modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis. nih.govnih.gov For example, isoimperatorin (B1672244) has been observed to induce apoptosis by increasing Bax expression and decreasing Bcl-2 expression, leading to cytochrome c release and caspase-3 activation. nih.gov Similarly, esculetin (B1671247) has been shown to increase the expression and activation of caspase-3, -8, and -9 in pancreatic cancer cells, along with causing a loss of mitochondrial membrane potential. frontiersin.org

The activation of initiator caspases (caspase-2, -8, -9, -10) and executioner caspases (caspase-3, -6, -7) is a hallmark of apoptosis induced by coumarins. nih.govfrontiersin.org For instance, 7,8-diacetoxy-3-(4-methylsulfonyl phenyl) coumarin was found to up-regulate the expression of caspase-3, caspase-8, Bid, and Smac/DIABLO, leading to apoptosis in prostate cancer cells. frontiersin.org

Cell Cycle Arrest Mechanisms (e.g., G0/G1 and G2/M Phases)

In addition to inducing apoptosis, this compound and its analogues can exert anti-proliferative effects by arresting the cell cycle at specific checkpoints, thereby preventing uncontrolled cell division. nih.govfrontiersin.org The most commonly observed points of cell cycle arrest are the G0/G1 and G2/M phases. frontiersin.orgnih.govnih.gov

Arrest in the G0/G1 phase prevents the cell from entering the DNA synthesis (S) phase. Some coumarin derivatives induce G0/G1 arrest by modulating the levels of key regulatory proteins. rsc.org For example, certain coumarin-pyrazoline derivatives were found to suppress cell proliferation by inducing cell cycle arrest in the G0/G1 phase. globalresearchonline.net

The G2/M checkpoint is another critical point of regulation, and its arrest prevents the cell from entering mitosis. Several coumarin derivatives have been shown to induce G2/M phase arrest. researchgate.netfrontiersin.orgnih.govnih.gov For instance, a coumarin-linked heterocyclic derivative was found to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells. researchgate.net Similarly, 7-hydroxycoumarin has been reported to cause G2/M phase arrest in cisplatin-resistant ovarian cancer cells by downregulating proteins that facilitate mitotic entry. tjpr.orgfrontiersin.org

Compound/AnalogueCell LinePhase of Cell Cycle ArrestReference
Coumarin-linked heterocyclic derivativeMCF-7 (Breast)G2/M researchgate.net
7-HydroxycoumarinCisplatin-resistant ovarian cancerG2/M tjpr.orgfrontiersin.org
Coumarin–1,2,3-triazole hybrid (12c)MGC803 (Gastric)G2/M nih.govrsc.org
Coumarin-pyrazoline derivative (38)SGC7901 (Gastric)G0/G1 globalresearchonline.net

Inhibition of Angiogenesis in Cellular and In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov Coumarins have demonstrated anti-angiogenic properties by targeting various steps in this process. nih.govsci-hub.se A key mechanism is the modulation of vascular endothelial growth factor (VEGF) signaling. nih.govfrontiersin.org VEGF is a primary mediator of angiogenesis, and its inhibition can effectively block new blood vessel formation. nih.govnih.gov

In vitro studies using models such as the human umbilical vein endothelial cell (HUVEC) tube formation assay and the rat thoracic aorta rings test have confirmed the anti-angiogenic effects of coumarin derivatives. nih.gov For example, a synthesized N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amide significantly inhibited in vitro angiogenesis in both these assays. nih.gov Furthermore, some coumarins have been shown to reduce the production and secretion of VEGF in cancer cells and directly inhibit the formation and migration of endothelial cell tubes. frontiersin.org

Suppression of Cellular Metastasis and Migration Markers

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. nih.gov Coumarin derivatives have been shown to suppress cellular metastasis and migration by targeting key molecular players involved in these processes. frontiersin.orgsci-hub.se

Studies have indicated that certain coumarin derivatives can inhibit the migration and invasion potential of cancer cells. frontiersin.org For instance, a series of coumarin derivatives synthesized from 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (HMCB) significantly inhibited the migration and proliferation of lung cancer cells. frontiersin.org Another study found that a nitro-coumarin derivative could reduce colon cancer cell migration. nih.gov

Modulation of Multidrug Resistance (MDR) Efflux Pumps

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. nih.govnih.govbohrium.com One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, also known as efflux pumps, which actively pump drugs out of the cell. nih.govfrontiersin.org

Genotoxic Potential Against Tumor Cells in In Vitro Assays

The genotoxic potential of coumarin derivatives, which refers to their ability to damage the genetic material within a cell, is a critical aspect of their evaluation as anticancer agents. While many coumarins exhibit cytotoxicity, leading to cell death, their specific action on DNA integrity is a key area of investigation. Some coumarin-based hybrids have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which can be linked to a genotoxic response. For instance, certain coumarin–1,2,3–triazole hybrids were found to be effective against various cancer cell lines, inducing G2/M phase arrest and apoptosis. nih.gov This interruption of the cell cycle is often a cellular response to DNA damage.

Interaction with Specific Cellular Targets (e.g., Microtubules, Topoisomerase 1)

The anticancer effects of this compound and its analogues are often attributed to their precise interactions with specific intracellular targets that are crucial for cancer cell proliferation and survival.

Microtubules: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and shape. Their disruption is a proven strategy in cancer therapy. Certain coumarin derivatives have been identified as potent inhibitors of microtubule formation. acs.org For example, a series of 4-arylcoumarins related to combretastatin (B1194345) A-4, a known microtubule-destabilizing agent, were found to potently inhibit microtubule assembly in vitro. acs.org This interference with microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in cancer cells. conicet.gov.arsemanticscholar.org Some studies suggest that the coumarin ring is pivotal in directing other functional groups of the molecule to the appropriate binding site on tubulin. acs.org

Topoisomerase I: Topoisomerase I (Topo I) is a vital enzyme that relaxes DNA supercoils during replication and transcription. Inhibiting this enzyme leads to DNA strand breaks and ultimately, cell death, making it a key target for anticancer drugs. Several coumarin derivatives have been shown to act as Topo I inhibitors. researchgate.net For example, 4-arylamino-3-nitrocoumarin analogues have been found to target the DNA-Topo I complex, which blocks cell replication. core.ac.ukunimi.it Further mechanistic studies on related compounds have shown they can act as catalytic inhibitors by preventing the binding of Topoisomerase I to DNA, thereby inhibiting the DNA cleavage process. researchgate.net

Antimicrobial Activity Profile

Analogues of this compound have demonstrated a notable spectrum of antimicrobial activity, showing efficacy against both bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Hydroxy-3-arylcoumarins have shown significant antibacterial activity, with a pronounced selectivity for Gram-positive bacteria over Gram-negative strains. nih.govresearchgate.net The difference in susceptibility is often attributed to the structural variations in the cell walls of these two bacterial types. nih.gov For example, 5,7-dihydroxy-3-phenylcoumarin (B1626069) displayed excellent activity against Staphylococcus aureus and Bacillus cereus. nih.govresearchgate.net Other studies on various coumarin derivatives confirmed better activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus compared to Gram-negative bacteria. nih.gov However, some coumarin-3-carboxamide derivatives showed little to no activity against either bacterial type, indicating that specific structural features, such as a free carboxylic acid group at the C3 position, may be essential for antibacterial action. mdpi.commdpi.com

Table 1: Antibacterial Activity of Selected Hydroxy-3-Arylcoumarins

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) in µg/mL
5,7-Dihydroxy-3-phenylcoumarin Staphylococcus aureus 11
5,7-Dihydroxy-3-phenylcoumarin Bacillus cereus 11
5,7-Dihydroxy-3-phenylcoumarin Staphylococcus aureus (MRSA) 22
5,7-Dihydroxy-3-phenylcoumarin Listeria monocytogenes 44
Coumarin-3-carboxylic acid Bacillus subtilis 32

Data sourced from nih.govresearchgate.netmdpi.com

Antifungal Properties and Activity Against Clinically Relevant Fungal Species (e.g., Candida albicans, Aspergillus)

Coumarin and its derivatives have also been investigated for their antifungal properties. Studies have shown that coumarin itself can induce apoptosis in Candida albicans, a common human fungal pathogen. This process involves features like DNA fragmentation and nuclear condensation within the fungal cells. nih.gov The mechanism is linked to an increase in reactive oxygen species (ROS) and effects on the mitochondrial membrane potential of the fungus. nih.gov

Furthermore, derivatives such as 7-hydroxy-6-nitro-2H-1-benzopyran-2-one have demonstrated the ability to inhibit both the mycelial growth and the germination of conidia in Aspergillus species. nih.gov The mode of action appears to involve disruption of the fungal cell wall. nih.gov This highlights the potential of the coumarin scaffold in developing new antifungal agents.

Antioxidant Capacity and Reactive Oxygen Species (ROS) Modulation in Biological Systems

The 4-phenyl hydroxycoumarin structure is associated with significant antioxidant properties. These compounds can neutralize harmful free radicals, which are implicated in a wide range of pathological conditions. nih.gov While coumarins can act as antioxidants, some derivatives can also exhibit pro-oxidant properties at higher concentrations, leading to increased ROS production that can selectively trigger apoptosis in cancer cells. nih.gov

Mechanisms of Antioxidant Action (e.g., Hydrogen Atom Transfer, Electron Transfer)

The antioxidant activity of hydroxycoumarins is governed by their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The predominant mechanism depends on the molecular structure and the surrounding environment (solvent).

Hydrogen Atom Transfer (HAT): In non-polar environments or in the gas phase, the HAT mechanism is often the most thermodynamically favorable pathway. nih.govresearchgate.netencyclopedia.pub This process involves the direct transfer of a hydrogen atom from a hydroxyl group on the coumarin ring to a free radical. The presence of an intramolecular hydrogen bond, for instance between a 7-hydroxyl group and a carbonyl oxygen, can make the HAT process less favorable for that specific hydroxyl group. encyclopedia.pub

Electron Transfer: In polar solvents like water, electron transfer mechanisms become more significant. These include:

Single-Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the initial transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. nih.govresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This is often the most favorable pathway in polar solvents. researchgate.netencyclopedia.pub It begins with the deprotonation of the antioxidant's hydroxyl group, followed by the transfer of an electron from the resulting anion to the free radical.

Quantum chemical calculations have been employed to study the influence of the number and position of hydroxyl groups on the antioxidant activity, confirming that these structural features are crucial in determining the radical scavenging potential of these compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5,7-Dihydroxy-3-phenylcoumarin
7-Hydroxy-6-nitro-2H-1-benzopyran-2-one
Combretastatin A-4
4-Arylamino-3-nitrocoumarin
Coumarin-3-carboxylic acid
4-phenyl hydroxycoumarins

Generation of Free Radical Species and Pro-Apoptotic Effectsmdpi.com

The anticancer activities of coumarin derivatives are often linked to their ability to modulate cellular signaling pathways that control cell proliferation and survival. nih.gov A significant mechanism through which compounds like this compound and its analogues exert their effects is by influencing oxidative stress and inducing apoptosis (programmed cell death). nih.govresearchgate.net While some coumarins exhibit antioxidant properties, many can also act as pro-oxidants, particularly at higher concentrations in a tumor microenvironment. researchgate.netnih.gov This pro-oxidant activity leads to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells. nih.govresearchgate.net

Coumarin derivatives can initiate apoptosis through multiple routes. A primary mechanism involves the generation of free radicals, which induces oxidative stress and leads to the destabilization of the mitochondrial membrane. nih.govresearchgate.net This disruption results in the release of cytochrome c into the cytoplasm, which subsequently activates a cascade of cysteine proteases known as caspases (e.g., caspase-3) and modulates the expression of apoptosis-related proteins like those in the Bcl-2 family. researchgate.netdergipark.org.tr Specifically, they can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2. dergipark.org.tr

In vitro studies on various analogues have demonstrated these effects across different cancer cell lines. For instance, 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin has been shown to induce ROS-dependent cell death in the A549 human lung cancer cell line. researchgate.net Other synthetic derivatives, including thiazole-coumarin hybrids, have also been noted to increase the production of ROS. nih.gov

However, the induction of apoptosis by coumarin analogues is not exclusively dependent on ROS generation. Some derivatives trigger cell death through alternative pathways. Research on 7,8-dihydroxy-3-(4-nitrophenyl)coumarin, a 3-arylcoumarin analogue, revealed that it induces cell death in HepG2 liver cancer cells through a ROS-independent mechanism involving S-phase cell cycle arrest. dergipark.org.tr The ability to arrest the cell cycle at various phases (such as G0/G1, S, or G2/M) is another critical pro-apoptotic mechanism of these compounds. rsc.orgresearchgate.net For example, a novel 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety was found to arrest cells in the G2/M phase, thereby inducing apoptosis. rsc.org Similarly, the potent antiproliferative activity of 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin against the HL-60 cell line was mediated by the deregulation of the cell cycle and the induction of apoptosis.

The table below summarizes the pro-apoptotic effects observed for several analogues of this compound in various cellular models.

Table 1: Pro-Apoptotic Effects of this compound Analogues

Compound/AnalogueCell Line(s)Observed Pro-Apoptotic EffectsMechanismReference(s)
7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarinA549 (Human Lung Cancer)Induces cell deathROS-dependent researchgate.net
3-Arylcoumarin derivatives-Increases pro-apoptotic Bax expression, decreases anti-apoptotic Bcl-2 expressionMitochondrial pathway dergipark.org.tr
7,8-dihydroxy-3-(4-nitrophenyl)coumarinHepG2 (Human Liver Cancer)Induces cell deathROS-independent S-phase cell cycle arrest dergipark.org.tr
6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarinHL-60 (Human Promyelocytic Leukemia)Potent antiproliferative agent, induces apoptosisDeregulation of cell cycle
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Human Gastric Adenocarcinoma)Antiproliferative, induces apoptosisG2/M phase cell cycle arrest rsc.org
Coumarin–1,2,3-triazole hybrid (12c)MGC803 (Human Gastric Cancer)Induces apoptosis and regulates apoptosis-related proteinsG2/M phase cell cycle arrest researchgate.net

Structure Activity Relationship Sar Studies of 4 Benzyl 7 Hydroxy 3 Phenylcoumarin Analogues

Positional and Substituent Effects on Biological Efficacy and Selectivity

The strategic placement and chemical nature of substituents on the 3-phenyl, 4-benzyl, and coumarin (B35378) rings are determinant factors for the biological activity of these analogues, particularly as enzyme inhibitors.

The position of the phenyl group on the coumarin core significantly dictates the inhibitory activity and selectivity towards the two isoforms of monoamine oxidase (MAO), MAO-A and MAO-B. scienceopen.com SAR studies reveal that a phenyl substitution at the C-3 position of the coumarin scaffold generally enhances inhibitory potency against MAO-B. scienceopen.comscienceopen.com Conversely, placing the phenyl group at the C-4 position tends to favor MAO-A inhibition. scienceopen.comresearchgate.net This distinct selectivity highlights the critical role of the substitution pattern in directing the molecule's interaction within the active sites of the MAO isoforms. scienceopen.comscienceopen.com

For 3-phenylcoumarins, hydrophobic interactions involving the phenyl ring are considered vital for effective binding to MAO-B. researchgate.net The introduction of substituents on this C-3 phenyl ring further refines the inhibitory profile. For instance, methoxy (B1213986) groups at the meta or para positions of the 3-phenyl ring have been shown to be favorable for MAO-B inhibition. nih.gov Specifically, 6-chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly potent and selective MAO-B inhibitor. nih.gov The presence of a chlorine atom at the C-6 position of the coumarin ring, combined with a 3-phenyl group, has been found to improve both inhibitory activity and selectivity for MAO-B. nih.gov Studies have shown that 3-phenylcoumarins unsubstituted at the C-4 position are generally more active as MAO-B inhibitors compared to their 4-hydroxylated counterparts. nih.gov

Table 1: Effect of Phenyl Substitution on MAO Inhibition

Compound Class Substitution Position Preferred MAO Target Key Findings
Phenylcoumarins C-3 MAO-B Enhanced inhibitory potency for MAO-B. scienceopen.comscienceopen.com
Phenylcoumarins C-4 MAO-A Favored inhibitory activity for MAO-A. scienceopen.comresearchgate.net
6-Chloro-3-phenylcoumarins C-3 (phenyl), C-6 (chloro) MAO-B Chlorine at C-6 improves MAO-B inhibition and selectivity. nih.gov
4-Hydroxy-3-phenylcoumarins C-3 (phenyl), C-4 (hydroxy) MAO-B (less active) 4-hydroxy group reduces MAO-B inhibitory activity compared to unsubstituted C-4. nih.gov

The 7-hydroxyl group is a key functional group that significantly influences the biological activity of 3-phenylcoumarin (B1362560) derivatives. mdpi.com Its presence is often associated with antioxidant properties and the ability to interact with various biological targets. encyclopedia.pubmdpi.com The addition of a hydroxyl group at position 7 has been shown to improve peroxide scavenging activity more than threefold compared to the unsubstituted coumarin. encyclopedia.pub In SAR studies of coumarins as estrogen receptor (ERα) binders, the 7-hydroxycoumarin core has been identified as an excellent foundation for designing ligands, as this phenolic hydroxyl can form a strong hydrogen bonding network with key amino acid residues like Glu353 and Arg394 in the receptor's binding site. mdpi.com

Chemical modifications of the 7-hydroxyl group, such as etherification (e.g., conversion to a methoxy or benzyloxy group) or esterification, can modulate the compound's potency, selectivity, and pharmacokinetic properties. For example, in the context of aromatase inhibition, a 7-methoxy group was found to be important for inhibitory activity. semanticscholar.org The conversion of the 7-hydroxyl to a 7-benzyloxy moiety is a common strategy in the design of MAO inhibitors. mdpi.com However, in some cases, this modification can lead to a decrease in affinity for MAO-B. mdpi.com The nature and length of the substituent at position 7 are known to affect the specificity and selectivity of MAO inhibition. scienceopen.com

In 4-benzyl-3-phenylcoumarin analogues, the 4-benzyl group plays a crucial role in anchoring the molecule within the active site of its target enzyme. For instance, in the inhibition of aromatase, the 4-benzyl group is one of the three functional groups considered important for its inhibitory action. semanticscholar.org

The introduction of alkyl chains and groups with varying electronic properties onto the coumarin scaffold or its substituents is a key strategy for modulating bioactivity. The length of an alkyl chain, often used as a linker, can determine the optimal positioning of a pharmacophore. For instance, linking a basic N-benzyl group to the 7-position of the coumarin via a flexible alkoxy chain has been explored in the design of MAO inhibitors. mdpi.com

The electronic nature of substituents on the 3-phenyl ring significantly influences the antioxidant and enzyme inhibitory activities. The presence of electron-donating groups (EDGs) like hydroxyl (-OH), methyl (-CH₃), and methoxy (-OCH₃) on the 3-phenyl ring generally increases antioxidant activity. researchgate.net This is attributed to the decreased bond dissociation enthalpy of the phenolic O-H bond, making hydrogen atom donation more favorable. researchgate.net In contrast, the presence of a large substituent at the C-3 position can decrease activity due to steric hindrance. researchgate.net

In the context of MAO-B inhibition, the addition of groups like methoxy, hydroxyl, acetoxy, and methyl to the 3-arylcoumarin ring can promote inhibitory activity. researchgate.net Specifically, a comparison between nitro (-NO₂, an electron-withdrawing group) and amino (-NH₂, an electron-donating group) substituents on the 3-phenyl ring revealed that the amino-substituted compounds were more promising MAO inhibitors. nih.gov

Table 2: Influence of Substituent Electronic Properties on Bioactivity

Substituent Type Position Effect on Bioactivity Example
Electron-Donating Group (EDG) 3-Phenyl Ring Increases antioxidant activity. researchgate.net -OH, -OCH₃, -CH₃
Electron-Donating Group (EDG) 3-Arylcoumarin Ring Promotes MAO-B inhibition. researchgate.net Methoxy, hydroxyl, acetoxy, methyl
Amino Group (EDG) 3-Phenyl Ring (meta/para) More favorable for MAO inhibition than nitro group. nih.gov -NH₂
Electron-Withdrawing Group (EWG) 4'-position of 3-phenyl Weaker aromatase inhibition if absent. semanticscholar.org -Cl
Large/Bulky Group C-3 Position Decreases antioxidant activity due to steric hindrance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity, providing predictive models to guide the design of new, more potent molecules. neovarsity.org

Three-dimensional QSAR (3D-QSAR) is a powerful extension of traditional QSAR that considers the three-dimensional properties of molecules, such as their shape and electrostatic fields. neovarsity.orgnih.gov This approach is particularly valuable in ligand-based drug design, especially when the 3D structure of the target protein is unknown. neovarsity.org By aligning a series of active compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate models that predict the biological activity of novel compounds. nih.gov

For coumarin derivatives, 3D-QSAR models have been employed to enhance the probability of discovering new, potent inhibitors for various targets, including MAO. nih.gov These models provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrogen-bonding features are predicted to increase or decrease biological activity. This information offers a rational basis for designing new analogues of 4-benzyl-7-hydroxy-3-phenylcoumarin with improved efficacy. For example, a 3D-QSAR study might suggest that adding a bulky, electropositive group at a specific position on the benzyl (B1604629) ring could enhance binding to the target enzyme, thus guiding synthetic efforts toward more promising candidates.

Computational Chemistry and Molecular Modeling Approaches in 4 Benzyl 7 Hydroxy 3 Phenylcoumarin Research

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This technique is crucial for understanding how a molecule like 4-Benzyl-7-hydroxy-3-phenylcoumarin might interact with biological targets such as enzymes or cellular receptors.

Molecular docking simulations are employed to place the this compound molecule into the active site of a target protein in various possible conformations and orientations. Sophisticated scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a binding energy score (in kcal/mol). A lower (more negative) score generally indicates a more favorable and stable interaction.

In studies involving related 3-phenylcoumarin (B1362560) derivatives, docking has been used to predict their affinity for enzymes like human cytochrome P450 (CYP) enzymes, which are involved in metabolism nih.govtandfonline.comjyu.fi. For instance, research on a series of 3-phenylcoumarins targeting the CYP2A13 enzyme demonstrated a wide range of binding affinities (Kₘ values) from 0.85 to 97 µM, which computational docking helped to rationalize nih.govtandfonline.com. Docking analyses showed that substituents on the coumarin (B35378) core were key determinants of binding interactions within the enzyme's active site tandfonline.com. These studies serve as a blueprint for how the binding affinity of this compound with various enzymes could be predicted and ranked.

Table 1: Representative Binding Affinity Data from Docking Studies of Coumarin Derivatives

Compound ClassTarget EnzymePredicted Binding Affinity (Score)Key Finding
3-Phenylcoumarin DerivativesCYP2A13Ranged from -6.4 kcal/mol to higherSubstituents at the 3- and 6-positions significantly influence binding affinity tandfonline.commdpi.com.
Hydroxy-3-PhenylcoumarinsCollagenase-6.4 kcal/mol (for a top compound)Docking energy trends were consistent with experimentally obtained IC₅₀ values mdpi.com.
Thiazolyl CoumarinsDNA Gyrase B-10.1 to -7.2 kcal/molStrong binding affinity was predicted for several derivatives, indicating potential as inhibitors bohrium.com.
General Coumarin DerivativesCyclin-Dependent Kinase 9 (CDK9)Not specified, but used to generate binding modesDocking was used to verify the binding pose of potential inhibitors before further simulation nih.gov.

Note: This table presents illustrative data from studies on related coumarin compounds to demonstrate the type of information generated through molecular docking.

Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For the this compound molecule, key interactions would likely involve its hydroxyl (-OH) group, the carbonyl group (C=O) of the coumarin ring, and its two phenyl rings.

Studies on similar coumarins have successfully identified these critical interactions. For example, in the docking of 3-phenylcoumarins with CYP2A13, the carbonyl oxygen of the coumarin core was found to form a crucial hydrogen bond with the amino acid residue Asn297 tandfonline.com. Similarly, computational studies on coumarin derivatives as potential inhibitors for multidrug-resistance-associated protein 1 (MRP1) identified hydrogen bonds with key residues like GLN713 and LYS684 in the nucleotide-binding domains nih.gov. By applying this methodology to this compound, researchers can generate hypotheses about which amino acid residues in a given target are essential for its binding, guiding future drug design and optimization efforts.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the system over time, providing insights into the flexibility, stability, and conformational changes of the ligand-protein complex.

To assess the stability of a docked pose of this compound, an MD simulation of the complex is typically run for a duration of nanoseconds to microseconds. The stability is often evaluated by monitoring metrics such as the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the course of the simulation. A low and stable RMSD value suggests that the complex remains in a consistent conformation and that the docking pose is likely stable nih.govresearchgate.net.

Table 2: Key Metrics in Molecular Dynamics Simulations and Their Interpretation

MetricDescriptionIndication of Stability
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atoms (e.g., protein backbone or ligand) from a reference structure over time.A low, fluctuating value around a stable average suggests the system has reached equilibrium and the complex is stable researchgate.net.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass; a measure of protein compactness.A stable Rg value indicates that the protein maintains its folded structure and compactness during the simulation researchgate.net.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average positions.Highlights flexible regions of the protein. Low fluctuation in the active site can indicate stable ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Persistent hydrogen bonds throughout the simulation confirm their importance in stabilizing the complex.

MD simulations are powerful tools for observing how a protein's conformation might change upon the binding of a ligand like this compound. These simulations can reveal subtle or significant shifts in the protein structure that are necessary to accommodate the ligand, a phenomenon known as "induced fit."

Furthermore, MD simulations explicitly model the surrounding solvent (typically water), allowing for a detailed analysis of its role in the binding process. Water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds researchgate.net. In simulations of coumarin derivatives with CYP1 enzymes, snapshots revealed water molecules in the binding site forming hydrogen bond networks that connect the ligand and the protein, highlighting the critical role of the solvent in stabilizing the complex researchgate.net. Understanding these solvent effects is essential for accurately predicting binding affinity and mechanism.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide fundamental insights into its reactivity, stability, and spectroscopic properties based on its electron distribution.

DFT is used to calculate a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule mdpi.com. A smaller gap suggests that the molecule is more reactive. In studies of novel coumarin hybrids, DFT calculations revealed that the most promising antioxidant compound had the highest HOMO-LUMO gap, indicating greater stability mdpi.com.

Another important application is the calculation of Bond Dissociation Enthalpy (BDE), which is the energy required to break a specific bond. For hydroxycoumarins, the BDE of the O-H bond is often calculated to predict antioxidant potential, as a lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals opensciencepublications.com. DFT studies on 3-aryl-4-hydroxycoumarin derivatives have shown that specific substitutions can significantly lower the O-H BDE, thereby enhancing antioxidant activity opensciencepublications.com. These methods could be directly applied to this compound to predict its electronic characteristics and potential as an antioxidant.

Table 3: Electronic Properties of Coumarin Derivatives Calculated via DFT

PropertyDefinitionRelevance for CoumarinsExample Finding for Related Coumarins
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.Predicts reactivity and antioxidant capacity.For a 3-methoxy-4-hydroxy coumarin, the HOMO energy was calculated as -0.25767 eV mdpi.com.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Predicts electrophilicity and stability.For a 3-methoxy-4-hydroxy coumarin, the LUMO energy was calculated as -0.09207 eV mdpi.com.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels.A larger gap implies higher kinetic stability and lower chemical reactivity mdpi.com.A promising antioxidant coumarin hybrid had a calculated gap of 3.33 eV in water mdpi.com.
Bond Dissociation Enthalpy (BDE) Energy required to homolytically break a chemical bond.A lower O-H BDE in hydroxycoumarins suggests greater potential for antioxidant activity via hydrogen atom transfer opensciencepublications.com.The presence of a chlorine atom at position 6 was found to significantly decrease the O-H BDE in 3-aryl-4-hydroxycoumarins opensciencepublications.com.

Note: The data in this table are illustrative and derived from DFT studies on various hydroxycoumarin and phenylcoumarin derivatives.

Electronic Structure Analysis, Frontier Molecular Orbitals, and Charge Distribution

Density Functional Theory (DFT) is a primary method used to investigate the electronic properties of coumarin derivatives. Such analyses are crucial for understanding the molecule's reactivity, stability, and potential interaction sites.

Electronic Structure and Charge Distribution: DFT calculations can map the electron density distribution and molecular electrostatic potential (MEP), identifying electrophilic and nucleophilic sites. For antioxidant activity, spin density calculations are particularly important. When a hydrogen atom is abstracted from a hydroxyl group, an unpaired electron remains. Computational studies on related 3-phenyl-4-hydroxycoumarin derivatives show that this unpaired electron is delocalized across the molecule, particularly on the phenolic oxygen, the C3 carbon, and the ortho and para positions of the phenyl rings. opensciencepublications.com This delocalization stabilizes the resulting radical, which is a key feature of an effective antioxidant.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic transitions and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For coumarin-based compounds, a smaller HOMO-LUMO gap is often associated with higher reactivity and potential for biological activity. researchgate.net

Below is a table illustrating typical global reactivity descriptors calculated using DFT for coumarin derivatives, which would be applicable in a study of this compound.

DescriptorFormulaSignificanceTypical Trend in Coumarins
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.A smaller gap often correlates with higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.Harder molecules are generally less reactive.
Electronic Chemical Potential (μ)(EHOMO + ELUMO)/2Indicates the tendency of electrons to escape.A higher potential suggests greater reactivity.
Electrophilicity Index (ω)μ2 / 2ηMeasures the propensity to accept electrons.Helps in predicting interactions with biological targets.

This table provides a generalized overview of descriptors used in computational studies of coumarin derivatives.

Theoretical Investigation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Electronic Transitions)

Computational methods are frequently used to predict and interpret spectroscopic data, providing a powerful complement to experimental characterization.

UV-Vis Electronic Transitions: Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra of molecules. Studies on 3-substituted 4-hydroxycoumarins demonstrate that these calculations can accurately forecast the absorption maxima (λmax). researchgate.net The results show that substitutions on the coumarin rings can shift absorption maxima to longer wavelengths (bathochromic shift), a phenomenon that can be explained by analyzing the molecular orbitals involved in the electronic transitions. researchgate.netresearchgate.net Such studies are valuable for designing coumarins as UV absorbers or fluorescent probes. researchgate.net

NMR Chemical Shifts: DFT calculations can also predict Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts. While experimental NMR is standard for structural elucidation of newly synthesized coumarins, theoretical calculations serve to confirm assignments and provide deeper insight into the electronic environment of the nuclei. nih.govnih.gov The calculated shifts are often correlated with experimental values to validate the computational model and the proposed molecular structure.

The following table shows an example of how theoretical and experimental data are compared in studies of coumarin derivatives.

Spectroscopic DataExperimental FindingsComputational ApproachCorrelation
UV-Vis (λmax) Good absorption properties in the 280-380 nm range for 4-hydroxycoumarin (B602359) derivatives. researchgate.netresearchgate.netTD-DFT calculations predict electronic transitions and λmax values.Theoretical values generally align well with experimental spectra, explaining substituent effects.
¹H NMR (δ, ppm) Chemical shifts are determined for all protons to confirm the molecular structure. nih.govGIAO (Gauge-Including Atomic Orbital) method within DFT is used to calculate chemical shifts.Strong linear correlation is often observed between calculated and experimental shifts.
¹³C NMR (δ, ppm) Carbon signals are assigned based on experimental spectra. nih.govGIAO method is also applied for ¹³C nuclei.Provides confirmation of carbon skeleton and resonance assignments.

This table is illustrative of the methods used in coumarin research; specific values would need to be calculated for this compound.

Elucidation of Thermodynamic Parameters for Antioxidant Mechanisms (HAT, SET-PT, SPLET)

Many coumarin derivatives exhibit significant antioxidant activity by scavenging free radicals. Computational studies are vital for elucidating the underlying mechanisms, which primarily include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant donates a hydrogen atom to a free radical. The feasibility of this process is determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen is more easily abstracted, signifying greater antioxidant potential via the HAT mechanism. opensciencepublications.commdpi.com Computational studies on 3-phenyl-4-hydroxycoumarins have shown that electron-donating groups on the phenyl ring decrease the O-H BDE, thereby enhancing antioxidant activity. opensciencepublications.com

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step mechanism where an electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. The first step is governed by the Ionization Potential (IP), which is the energy required to remove an electron. A lower IP value facilitates this mechanism. mdpi.comresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the deprotonation of the antioxidant, followed by electron transfer from the resulting anion.

DFT calculations are used to determine the thermodynamic parameters (BDE, IP, etc.) that govern these pathways. Studies on various coumarins indicate that HAT and SPLET are often the most favorable mechanisms for their antiradical activity. nih.govresearchgate.net

The table below presents representative BDE and IP values for related 3-aryl-4-hydroxycoumarin compounds, illustrating how structural modifications influence antioxidant potential.

Compound (Substituent on 3-phenyl ring)O-H Bond Dissociation Enthalpy (BDE) (kcal/mol)Ionization Potential (IP) (kcal/mol)
4-hydroxycoumarin (Reference)88.0184.2
3-phenyl-4-hydroxycoumarin80.6171.6
3-(4'-hydroxyphenyl)-4-hydroxycoumarin79.5160.8
3-(3',4'-dihydroxyphenyl)-4-hydroxycoumarin73.1151.7

Data adapted from a DFT study on 3-aryl-4-hydroxycoumarin derivatives opensciencepublications.com. These values illustrate trends; specific calculations would be required for this compound.

Cheminformatics and In Silico Screening for Discovery of Novel Bioactive Derivatives

Cheminformatics and in silico screening are powerful computational strategies to accelerate the discovery of new bioactive molecules based on a known chemical scaffold like that of this compound. These methods allow for the rapid evaluation of large virtual libraries of compounds, prioritizing a smaller number for synthesis and experimental testing.

A typical workflow involves several stages:

Scaffold Selection: A core structure with known biological activity, such as the 3-phenylcoumarin scaffold, is chosen as a starting point. nih.gov

Virtual Library Generation: Using principles of combinatorial chemistry, a large library of virtual derivatives is created by adding various substituents at different positions on the scaffold.

Molecular Docking: The virtual compounds are "docked" into the active site of a biological target (e.g., an enzyme). This simulation predicts the binding pose and affinity of each molecule, which is often expressed as a docking score.

Structure-Activity Relationship (SAR) Analysis: The results from docking are analyzed to build SAR models. nih.gov These models identify the structural features—such as the type and position of substituents—that are crucial for high binding affinity. For instance, in a study of 3-phenylcoumarin derivatives as Monoamine Oxidase B (MAO-B) inhibitors, docking was used to understand how different substituents on the phenyl ring interact with amino acid residues in the enzyme's active site. nih.gov

Prioritization and Synthesis: Based on the docking scores and SAR analysis, the most promising candidates are selected for chemical synthesis and subsequent in vitro biological evaluation.

This in silico approach significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success.

Emerging Research Avenues and Future Prospects for 4 Benzyl 7 Hydroxy 3 Phenylcoumarin Based Compounds

Rational Design Principles for Enhanced Bioactivity, Selectivity, and Multi-Target Engagement

The development of potent and specific drug candidates from the 4-benzyl-7-hydroxy-3-phenylcoumarin scaffold is increasingly guided by rational design principles. These principles are informed by a deep understanding of structure-activity relationships (SAR), which delineate how specific chemical modifications influence biological activity.

The 3-phenylcoumarin (B1362560) core is a privileged structure in medicinal chemistry, often considered an isostere of isoflavones or a hybrid of coumarin (B35378) and resveratrol. nih.govbohrium.com The strategic placement of substituents on both the coumarin nucleus and the 3-phenyl ring plays a pivotal role in modulating the bioactivity and selectivity of these compounds. For instance, studies on related 3-phenylcoumarins have shown that substitutions at the C6 or C8 positions of the coumarin ring are important for monoamine oxidase B (MAO-B) inhibition, particularly when a phenyl group is present at C3. scispace.com Furthermore, the nature and position of substituents on the 3-phenyl ring are crucial determinants of activity and selectivity, with meta and para substitutions often being the most favorable for desired biological effects. scispace.com

In the context of this compound, the 7-hydroxyl group is a key feature. It can act as a hydrogen bond donor, facilitating interactions with biological targets. Research on other 7-hydroxycoumarin derivatives has highlighted the importance of this group for various activities, including anticancer effects. nih.gov The 4-benzyl group also significantly contributes to the molecule's properties, likely by engaging in hydrophobic interactions within the binding sites of target proteins. A study on the closely related compound, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin, identified it as a potent competitive inhibitor of aromatase, an enzyme implicated in estrogen-dependent cancers. semanticscholar.org This finding underscores the importance of the 4-benzyl and substituted 3-phenyl moieties for specific enzyme inhibition. semanticscholar.org

The concept of multi-target-directed ligands (MTDLs) is a key strategy in modern drug discovery, particularly for complex multifactorial diseases like Alzheimer's. The 3-phenylcoumarin scaffold is well-suited for the design of such agents. mdpi.comtums.ac.ir By incorporating different pharmacophores into the 3-phenylcoumarin framework, researchers can develop compounds that simultaneously modulate multiple targets. For example, derivatives of 3-phenylcoumarin have been designed to act as dual inhibitors of cholinesterases and monoamine oxidases, both of which are important targets in Alzheimer's disease therapy. tums.ac.irnih.gov The strategic modification of the this compound core, based on the understanding of the pharmacophoric requirements of different targets, holds significant potential for the creation of novel MTDLs. For instance, the introduction of specific substituents on the phenyl rings could be tailored to enhance interactions with the active sites of multiple enzymes involved in a particular disease cascade.

The following table summarizes key structure-activity relationship principles for 3-phenylcoumarin derivatives, which can be extrapolated to the rational design of this compound-based compounds.

Table 1: Structure-Activity Relationship (SAR) Principles for 3-Phenylcoumarin Derivatives

Structural FeatureModificationImpact on Bioactivity/SelectivityPotential ApplicationCitation
Coumarin Ring (C6/C8)Small substituentsImportant for MAO-B inhibition selectivityNeurodegenerative diseases scispace.com
3-Phenyl RingMeta and para substitutionsFavorable for desired biological activityGeneral drug design scispace.com
7-Hydroxy GroupAlkylation or introduction of other functional groupsCan modulate anticancer and other activitiesCancer, various diseases nih.gov
4-Benzyl GroupModification of the phenyl ringInfluences hydrophobic interactions and enzyme inhibitionEnzyme inhibition, cancer semanticscholar.org
Overall ScaffoldIncorporation of pharmacophoresEnables multi-target engagementAlzheimer's disease, complex diseases tums.ac.irnih.gov

Integration of Synthetic and Computational Approaches for Accelerated Drug Discovery Initiatives

The synergy between synthetic chemistry and computational modeling has become a cornerstone of modern drug discovery, enabling a more rapid and resource-efficient path to novel therapeutic agents. This integrated approach is particularly valuable for exploring the chemical space around privileged scaffolds like this compound.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations are instrumental in the initial stages of drug design. researchgate.netbohrium.com Molecular docking allows for the prediction of binding modes and affinities of designed compounds with their biological targets, providing insights into the key interactions that drive bioactivity. nih.gov This information is crucial for prioritizing which derivatives to synthesize, thereby saving time and resources. For instance, in silico studies on 3-phenylcoumarin derivatives have been used to predict their interactions with enzymes like cholinesterases and monoamine oxidases, guiding the synthesis of potential multi-target inhibitors for Alzheimer's disease. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, further refining the selection of synthetic targets. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional representation of the regions around a molecule where steric and electrostatic properties are correlated with activity, offering a visual guide for structural modifications. nih.gov

DFT calculations provide a deeper understanding of the electronic properties of molecules, such as their reactivity and stability, which are critical for their biological function. bohrium.com For example, DFT has been used to study the antioxidative properties of 3- and 4-phenylcoumarins, elucidating the mechanisms of their radical scavenging activity. bohrium.com

The integration of these computational predictions with synthetic chemistry creates an iterative cycle of design, synthesis, and testing. Virtual screening of a library of designed this compound derivatives can identify a smaller, more promising set of compounds for synthesis. frontiersin.org These synthesized compounds are then biologically evaluated, and the experimental data is used to refine and validate the computational models. This feedback loop enhances the predictive power of the models and guides the next round of design and synthesis, progressively leading to compounds with improved potency and selectivity.

An example of this integrated approach is the design and synthesis of coumarin-indole hybrids as anti-α-glucosidase agents, where computational studies were used to guide the selection of derivatives for synthesis and to understand their binding interactions. nih.gov Similarly, the development of 4-phenylcoumarin (B95950) derivatives as 3C protease inhibitors involved the use of molecular modeling to rationalize the observed antiviral activity and to generate 3D-pharmacophore and QSAR models for further optimization. nih.gov

The following table illustrates how synthetic and computational approaches can be integrated in a drug discovery workflow for this compound derivatives.

Table 2: Integrated Synthetic and Computational Workflow

PhaseComputational ApproachSynthetic ApproachOutcomeCitation
Lead IdentificationVirtual screening of a virtual library of derivatives-Identification of a hit list of promising compounds frontiersin.org
Hit-to-LeadMolecular docking to predict binding modes and QSAR to predict activitySynthesis of a focused library of prioritized compoundsValidation of computational models and identification of lead compounds nih.govnih.gov
Lead OptimizationDFT calculations to understand electronic properties and refine interactionsIterative synthesis of analogs with improved propertiesCompounds with enhanced potency, selectivity, and pharmacokinetic profiles bohrium.comnih.gov

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4-Benzyl-7-hydroxy-3-phenylcoumarin, and how can yield optimization be achieved?

Answer:
this compound is typically synthesized via condensation reactions. A standard approach involves refluxing ethylbenzoylacetate with 2,4-dihydroxybenzaldehyde in acetone using piperidine as a catalyst, followed by precipitation in methanol and purification via ethanol crystallization . Key steps for optimization include:

  • Reaction time and temperature control : Prolonged reflux (2–4 hours) ensures complete condensation.
  • Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency.
  • Purification : Recrystallization in ethanol improves purity, though yields (~60%) may vary due to steric hindrance from the benzyl and phenyl groups .

Basic: What spectroscopic and analytical techniques are employed to confirm the structure of this compound?

Answer:
Structural characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., 7-hydroxy and 3-phenyl groups via deshielded aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C22_{22}H16_{16}O3_3 with [M+Na]+^+ at m/z 351.1) .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding at the 7-hydroxy group) .

Advanced: How do substitution patterns at the 3- and 4-positions influence the biological activity of coumarin derivatives like this compound?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3-Phenyl group : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., aromatase), but 4-benzyl substitution reduces steric accessibility, leading to weaker inhibition (IC50_{50} >50 μM vs. <10 μM for 3-(4-chlorophenyl) analogs) .

  • 7-Hydroxy vs. 7-Methoxy : The hydroxy group improves solubility but reduces metabolic stability compared to methoxy derivatives .

  • Comparative data :

    CompoundAromatase IC50_{50} (μM)Cytotoxicity (Cancer Cell Lines)
    This compound>50Low
    3-(4-Chlorophenyl)-7-methoxy-4-phenylcoumarin8.2 ± 0.3High

Advanced: How can contradictory reports on the biological activity of this compound be resolved methodologically?

Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in enzyme sources (e.g., recombinant vs. tissue-derived aromatase) or incubation times .
  • Solubility limitations : Poor aqueous solubility may reduce apparent activity. Use of DMSO carriers at <0.1% v/v is critical to avoid artifacts .
  • Cell-based vs. cell-free assays : Cytotoxicity in MTT assays (e.g., IC50_{50} >100 μM in HepG2 cells) may not correlate with enzymatic inhibition .
    Resolution : Standardize protocols (e.g., Mosmann’s MTT assay for cytotoxicity ) and validate with orthogonal methods (e.g., fluorescence polarization for binding affinity).

Advanced: What computational strategies are used to predict the interactions of this compound with biological targets?

Answer:

  • Molecular docking : Simulates binding modes with targets (e.g., aromatase CYP19A1) using software like AutoDock Vina. The 7-hydroxy group often forms hydrogen bonds with catalytic residues (e.g., Asp309) .
  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., electrophilic 4-position for benzyl substitution) .
  • Pharmacophore modeling : Highlights essential features (e.g., planar coumarin core, hydrophobic substituents) for activity .

Advanced: What are the challenges in designing in vivo studies for this compound, given its pharmacokinetic profile?

Answer:

  • Low bioavailability : Hydrophobic structure limits absorption. Strategies include nanoformulation (e.g., liposomes) or prodrug derivatization (e.g., sulfamate esters at the 7-hydroxy group) .
  • Rapid metabolism : Phase II glucuronidation of the 7-hydroxy group reduces plasma half-life. Co-administration with UDP-glucuronosyltransferase inhibitors may prolong efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.